molecular formula C11H8O4 B3383121 2-(1-oxo-1H-isochromen-3-yl)acetic acid CAS No. 39153-95-2

2-(1-oxo-1H-isochromen-3-yl)acetic acid

Cat. No.: B3383121
CAS No.: 39153-95-2
M. Wt: 204.18 g/mol
InChI Key: SLAXQKBVDWOLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-oxo-1H-isochromen-3-yl)acetic acid is an organic compound with the molecular formula C₁₁H₈O₄ It is a derivative of isochromen, a bicyclic structure that includes a benzene ring fused to a lactone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-(1-oxo-1H-isochromen-3-yl)acetic acid typically begins with phthalic anhydride and glycine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The acetic acid moiety can be substituted with various functional groups to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Alcohol Derivatives: Formed via reduction.

    Ester Derivatives: Formed via esterification with alcohols.

    Amide Derivatives: Formed via reaction with amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in drug development.

Medicine

    Pharmaceuticals: Potential precursor for the synthesis of drugs targeting various diseases, including cancer and bacterial infections.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.

Properties

IUPAC Name

2-(1-oxoisochromen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(14)15-8/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAXQKBVDWOLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-oxo-1H-isochromen-3-yl)acetic acid
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2-(1-oxo-1H-isochromen-3-yl)acetic acid
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2-(1-oxo-1H-isochromen-3-yl)acetic acid
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2-(1-oxo-1H-isochromen-3-yl)acetic acid
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2-(1-oxo-1H-isochromen-3-yl)acetic acid
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2-(1-oxo-1H-isochromen-3-yl)acetic acid

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